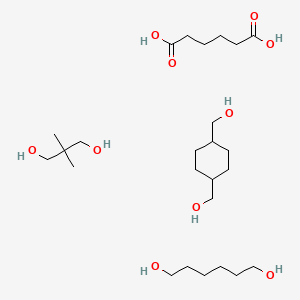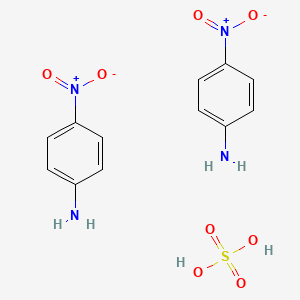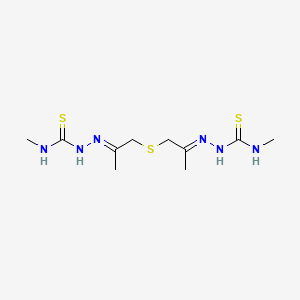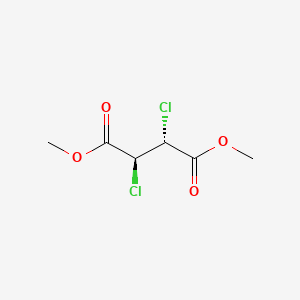
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel-, is a stereoisomeric compound with significant relevance in organic chemistry. This compound is characterized by the presence of two chlorine atoms and two ester groups attached to a butanedioic acid backbone. The stereochemistry of the compound is defined by the (2R,3S)-rel- configuration, indicating the specific spatial arrangement of the substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- typically involves the esterification of 2,3-dichlorobutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2,3-Dichlorobutanedioic acid+2CH3OHH2SO4Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester+2H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The product is then separated and purified using distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: 2,3-dichlorobutanedioic acid.
Reduction: 2,3-dichlorobutanediol.
Substitution: 2,3-dihydroxybutanedioic acid or 2,3-diaminobutanedioic acid.
Applications De Recherche Scientifique
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- has several applications in scientific research:
Chemistry: Used as a reagent in stereoselective synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The chlorine atoms may also play a role in the compound’s reactivity and interactions with enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, 2,3-dichloro-, 1,4-diethyl ester: Similar structure but with ethyl ester groups instead of methyl.
Butanedioic acid, 2,3-dibromo-, 1,4-dimethyl ester: Similar structure but with bromine atoms instead of chlorine.
Butanedioic acid, 2,3-dichloro-, 1,4-dipropyl ester: Similar structure but with propyl ester groups instead of methyl.
Uniqueness
Butanedioic acid, 2,3-dichloro-, 1,4-dimethyl ester, (2R,3S)-rel- is unique due to its specific stereochemistry and the presence of both chlorine atoms and ester groups. This combination of features makes it a valuable compound for studying stereoselective reactions and for use in various applications in chemistry and industry.
Propriétés
Numéro CAS |
1114-22-3 |
|---|---|
Formule moléculaire |
C6H8Cl2O4 |
Poids moléculaire |
215.03 g/mol |
Nom IUPAC |
dimethyl (2S,3R)-2,3-dichlorobutanedioate |
InChI |
InChI=1S/C6H8Cl2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3/t3-,4+ |
Clé InChI |
JBNBHRIGUASWJK-ZXZARUISSA-N |
SMILES isomérique |
COC(=O)[C@@H]([C@@H](C(=O)OC)Cl)Cl |
SMILES canonique |
COC(=O)C(C(C(=O)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


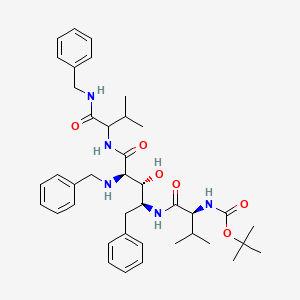

![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
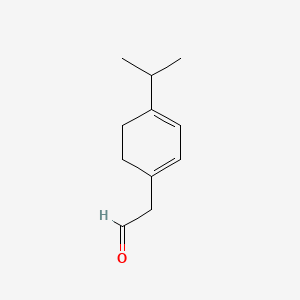
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
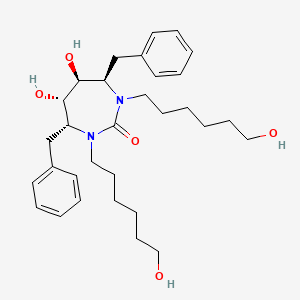
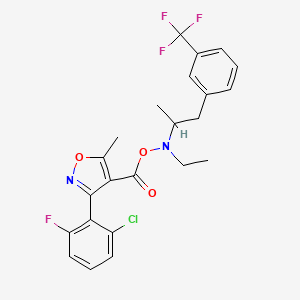
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[bis(2-hydroxyethyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B15184088.png)
